molecular formula C14H14OS B2713327 2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene CAS No. 861209-86-1

2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene

Cat. No.: B2713327
CAS No.: 861209-86-1
M. Wt: 230.33
InChI Key: QUXWGVIXVIAHFT-XBXARRHUSA-N
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Description

2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a methoxyphenyl group attached to the thiophene ring via a propenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methoxybenzaldehyde and thiophene.

    Condensation Reaction: The 2-methoxybenzaldehyde undergoes a condensation reaction with thiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate compound.

    Dehydration: The intermediate compound is then subjected to dehydration using an acid catalyst such as sulfuric acid or phosphoric acid to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or thioether derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and thioether derivatives.

    Substitution: Halogenated, nitro, or alkyl-substituted thiophene derivatives.

Scientific Research Applications

2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and modulate key biological pathways makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(E)-3-(2-methoxyphenyl)prop-1-enyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-15-14-10-3-2-6-12(14)7-4-8-13-9-5-11-16-13/h2-6,8-11H,7H2,1H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXWGVIXVIAHFT-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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